molecular formula C18H14N2O2S B2738576 N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1206999-57-6

N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2738576
CAS No.: 1206999-57-6
M. Wt: 322.38
InChI Key: YINBOIIJNSSXBS-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and biologically active compounds . It also contains an indene and a carboxamide group. The presence of these functional groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an indene ring, and a carboxamide group . These groups could potentially interact with biological targets in a specific manner .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The benzothiazole and carboxamide groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and carboxamide groups could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Research on derivatives similar to N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has demonstrated significant antimicrobial activity. For instance, studies have synthesized novel analogs displaying promising antibacterial activity, particularly against pathogens such as Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells at active concentrations (Palkar et al., 2017). This indicates the compound's potential in developing new antibacterial agents.

Anticancer Evaluation

Certain thiazole derivatives have been evaluated for their anticancer activities, with some compounds showing significant inhibitory effects against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). This suggests that related compounds, such as this compound, may have potential applications in cancer research.

Environmental Applications

The removal of heavy metals from industrial wastes using novel adsorbents synthesized from thiazole derivatives has been explored, demonstrating high adsorption capacities for metals like Zn2+ and Cd2+ (Zargoosh et al., 2015). This indicates the compound's utility in environmental remediation efforts.

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, related in structure, have been studied for their gelation behavior, with specific derivatives displaying stable gelation towards ethanol/water and methanol/water mixtures. This highlights the role of non-covalent interactions in gel formation and suggests potential applications in material science (Yadav & Ballabh, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities and mechanisms of action .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-10-19-15-8-11(6-7-17(15)23-10)20-18(22)14-9-16(21)13-5-3-2-4-12(13)14/h2-8,14H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINBOIIJNSSXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CC(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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